molecular formula C3H2ClN3O2 B1281187 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 873-44-9

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B1281187
CAS RN: 873-44-9
M. Wt: 147.52 g/mol
InChI Key: PAUKVVDKNFETLM-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that is part of the triazine and pyrimidine families. It is known for its ability to form cocrystals and engage in hydrogen and halogen bonding interactions, which are significant for its stabilization and crystal packing properties .

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in various studies. For instance, solid-supported chloro[1,3,5]triazine has been developed as a versatile synthetic auxiliary for the synthesis of amide libraries. This reagent showed promising results when linked to a polystyrene−poly(ethylene glycol) resin, facilitating the solution-phase synthesis of different amides and dipeptides . Additionally, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared, which are relevant for crystal engineering applications .

Molecular Structure Analysis

The molecular structure of triazine derivatives has been studied through various methods, including X-ray crystallography. For example, the structure of a 4,6-diamino-1,3,5-triazine derivative was determined in the solid state and found to be stabilized by intra and intermolecular hydrogen bonds . Another study reported the crystal structure of a triazine dione methanol solvate, revealing that the heterocyclic ring is planar and forms dimers via strong hydrogen bonds .

Chemical Reactions Analysis

The reactivity of triazine derivatives has been explored in the context of forming cocrystals and engaging in hydrogen and halogen bonding. In one study, 6-chlorouracil and its derivatives were cocrystallized with various triazine and pyrimidine derivatives, leading to the formation of solvent-inclusive cocrystals with extensive hydrogen bonding networks . Another study synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one, which underwent further reactions to yield compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structure and bonding interactions. The presence of chlorine substituents and the ability to form hydrogen and halogen bonds significantly influence the crystal packing and stability of these compounds. For instance, the solvent molecules in the cocrystals contribute to the stabilization of the crystal packing through intermolecular interactions . The dynamic behavior of these compounds, such as restricted rotation about the amino-triazine bond, has also been characterized using spectroscopic studies .

Scientific Research Applications

Visible-Light-Induced Reactions

An efficient method to synthesize 6-oxyalkylated derivatives of 1,2,4-triazine-3,5(2H, 4H)-diones has been developed, using visible-light-induced cross-dehydrogenative coupling reactions. This process employs 2-tert-butylanthraquinone as a photocatalyst and air as an oxidant, demonstrating its utility in the preparation of bioactive molecule intermediates (Tan et al., 2022).

Structural Reassignment

Research has corrected a previously reported structure, showing that the reaction of 6-amino-1,2,4-triazine-3,5-(2H,4H)clione with certain chemicals yields 5-hydroxy-1,2,4-triazole-3-carboxylic acid instead of the previously thought 6-hydroxy derivative (Schuan et al., 1979).

Molecular Structure and Synthesis

There has been significant development in synthesizing and characterizing various benzyl derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, leading to improved methodologies and efficient production of these compounds (Hwang et al., 2017).

Hydrogen-Bond-Based Synthon Motifs

Research on the cocrystallization of 6-chlorouracil and its derivatives with various triazine and pyrimidine derivatives has expanded understanding of hydrogen and halogen bonds in crystal formation, providing insights into molecular interactions (Gerhardt & Egert, 2015).

Novel Biocidal Polymers

A new type of biocidal polymer was created by chemically attaching triazine-dione moieties to commercial polystyrene, demonstrating its effectiveness against bacteria like Staphylococcus aureus (Sun et al., 1996).

Synthesis and Antibacterial Evaluation

Compounds involving 6-azapyrimidines with specific pharmacophores have been synthesized and evaluated for antibacterial activity, showcasing their potential in antimicrobial applications (Huang & Lee, 2011).

properties

IUPAC Name

6-chloro-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUKVVDKNFETLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482954
Record name CTK3C4642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione

CAS RN

873-44-9
Record name CTK3C4642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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